N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been studied for its potential medicinal properties . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a variety of methods . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H19N5 . The InChI code for this compound is 1S/C17H19N5/c1-3-7-13 (8-4-1)21-16-15-11-20-22 (17 (15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2, (H,18,19,21) .Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has demonstrated the synthesis and characterization of pyrazole derivatives, including structures similar to N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showcasing significant antimicrobial, antifungal, and anticancer activities. These compounds are identified through various synthesis methods, providing insights into their potential pharmacophore sites for antitumor and antibacterial applications (Titi et al., 2020). Another study explored the antimicrobial and anticancer properties of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, revealing promising results against certain cancer cell lines and microbial strains (El-Sawy et al., 2013).
Catalyst-Free Synthesis
The catalyst-free synthesis of pyrazoloquinolinones and pyridopyrimidinones offers a greener, more efficient pathway for creating these compounds, potentially useful in pharmacological and biological research. This method emphasizes the importance of developing environmentally friendly synthetic routes for complex heterocyclic compounds (Ezzati et al., 2017).
Antimicrobial Additives
Pyrimidine derivatives have been investigated for their application as antimicrobial additives in polyurethane varnishes and printing ink pastes. These studies suggest the feasibility of incorporating such compounds into materials to confer antimicrobial properties, which could be beneficial in healthcare, food packaging, and other industries (El‐Wahab et al., 2015).
Heterocyclic Synthesis
The use of this compound in the synthesis of heterocyclic systems highlights its role in creating novel compounds with potential biological activities. These syntheses contribute to the development of new therapeutic agents and enhance our understanding of heterocyclic chemistry (Toplak et al., 1999).
Insecticidal and Antibacterial Potentials
The compound's application extends to the development of insecticides and antibacterial agents, indicating its versatility in addressing various biological challenges. Research into pyrimidine-linked pyrazole heterocyclics suggests potential for controlling pest populations and combating bacterial infections (Deohate & Palaspagar, 2020).
Future Directions
The future directions for the study of “N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential as kinase inhibitors, specifically CDK2 inhibitors . This could include more in-depth studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine their safety and hazards.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in cell cycle progression, and its inhibition disrupts the normal cell cycle, leading to cell death .
Result of Action
The compound shows superior cytotoxic activities against various cancer cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-22(14-8-4-2-5-9-14)17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMPYSRJZZHYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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